molecular formula C5H13NO3S B8584315 3-Sulfopropylethylamino CAS No. 720699-37-6

3-Sulfopropylethylamino

Cat. No.: B8584315
CAS No.: 720699-37-6
M. Wt: 167.23 g/mol
InChI Key: CTTMFPGEHCZZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Sulfopropylethylamino is a useful research compound. Its molecular formula is C5H13NO3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

720699-37-6

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

3-(ethylamino)propane-1-sulfonic acid

InChI

InChI=1S/C5H13NO3S/c1-2-6-4-3-5-10(7,8)9/h6H,2-5H2,1H3,(H,7,8,9)

InChI Key

CTTMFPGEHCZZIR-UHFFFAOYSA-N

Canonical SMILES

CCNCCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrahydrofuran (THF, 800 mL) was placed a 3 neck 2-L flask (equipped with a condenser) and cooled to 5° C. with an ice-bath. To the cold THF was added aqueous ethylamine (70 wt. % solution in water, 85 mL, 1.07 mol), followed by addition of a cold solution of 1,3-propane sultone (25.08 g, 201 mmol) in THF (100 mL) over 24-min period. The mixture was stirred, while cooled with an ice-bath, for 1 h. The ice-bath was removed and the mixture was stirred at room temperature overnight. It was then heated under reflux for 1 h to distill off the ethylamine. The hot mixture was biphasic. Upon cooling, a solid crystallized at the bottom of the flask. Ether (400 mL) was added and the mixture was cooled to −20° C. The supernatant was decanted. Methanol (about 120 mL) was added to the residue. The mixture was heated to reflux; and complete dissolution of the solid material was achieved. After the solution was cooled to room temperature, precipitates formed. The mixture was cooled in an ice-bath; and the solid material was collected by filtration, rinsed with cold methanol and dried in vacuo (20.66 g, pure by NMR analysis). The solid material was recrystallized from methanol (100 mL). After the mixture was cooled using an ice-bath, the solid was collected by filtration, rinsed with cold methanol, and dried in a vacuum oven at 40° C. Compound CV was obtained as white fine needles (19.12 g, 57%). The 1H and 13C NMR were consistent with the structure.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
57%

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